Octadeca-9,12-dienoic acid--ethane-1,2-diamine (2/1)
Description
Octadeca-9,12-dienoic acid (linoleic acid, C₁₈H₃₂O₂) is an ω-6 polyunsaturated fatty acid (PUFA) with two cis double bonds at positions 9 and 12. It is a key dietary essential fatty acid, serving as a precursor to bioactive lipids like prostaglandins and leukotrienes . Ethane-1,2-diamine (ethylenediamine, C₂H₈N₂) is a small, bifunctional amine with high solubility in water and strong chelating properties . The compound Octadeca-9,12-dienoic acid–ethane-1,2-diamine (2/1) is a stoichiometric complex (2:1 molar ratio) formed via ionic or hydrogen-bonding interactions between the carboxylic acid group of linoleic acid and the amine groups of ethylenediamine. Such fatty acid–amine complexes are often studied for their enhanced solubility, stability, and bioactivity compared to individual components .
Properties
CAS No. |
12624-35-0 |
|---|---|
Molecular Formula |
C38H72N2O4 |
Molecular Weight |
621.0 g/mol |
IUPAC Name |
ethane-1,2-diamine;octadeca-9,12-dienoic acid |
InChI |
InChI=1S/2C18H32O2.C2H8N2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1-4H2 |
InChI Key |
KYBYPDUGGWLXNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O.C(CN)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of Octadeca-9,12-dienoic acid--ethane-1,2-diamine (2/1) primarily involves the reaction of octadeca-9,12-dienoic acid with ethane-1,2-diamine in a molar ratio of 2:1. This reaction typically proceeds via an acid-base interaction or amidation/polycondensation mechanism under controlled conditions:
- Reaction Conditions: The fatty acid and ethane-1,2-diamine are combined in a suitable solvent medium, often under inert atmosphere to prevent oxidation of the unsaturated acid, with controlled temperature to favor the formation of the salt or amide compound.
- Solvent Use: Common solvents include alcohols or aprotic solvents that facilitate the interaction without side reactions.
- Temperature and Time: Moderate heating (often 60–100°C) is applied to ensure complete reaction, with reaction times varying from several hours to overnight depending on scale and desired purity.
Detailed Reaction Mechanism
The preparation involves two key steps:
- Salt Formation: The carboxylic acid groups of octadeca-9,12-dienoic acid react with the primary amine groups of ethane-1,2-diamine to form an acid-amine salt. This is typically a straightforward acid-base reaction.
- Amidation (Optional): Under dehydrating conditions or with catalysts, the acid and amine may form amide bonds, yielding polyamide-type structures or discrete amide compounds.
The predominant product for Octadeca-9,12-dienoic acid--ethane-1,2-diamine (2/1) is the acid-amine salt rather than a fully amidated polymer, given the stoichiometry and reaction conditions.
Industrial and Laboratory Synthesis Procedures
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Mixing Reactants | Octadeca-9,12-dienoic acid and ethane-1,2-diamine in 2:1 molar ratio | Solvent: ethanol or similar; inert atmosphere recommended |
| 2 | Heating | 60–100°C for 4–12 hours | Ensures complete reaction and salt formation |
| 3 | Isolation | Cooling and precipitation or solvent evaporation | Product crystallizes or precipitates for filtration |
| 4 | Purification | Washing with cold solvent; recrystallization if needed | Removes unreacted starting materials and impurities |
This procedure yields a stable compound suitable for further application or study.
Preparation of Related Dimers and Polymers
Research indicates that the dimerization of octadeca-9,12-dienoic acid (linoleic acid) can precede the reaction with ethane-1,2-diamine to form more complex structures:
- Dimerization of Linoleic Acid: Thermal or catalytic dimerization at 200–300°C using catalysts like montmorillonite clay or zeolites produces linoleic acid dimers.
- Polyamide Formation: These dimers react with ethane-1,2-diamine to form polyamide resins with enhanced thermal and mechanical properties. These reactions are important in adhesive and coating industries.
Research Outcomes and Analytical Data
Characterization Techniques
- FT-IR Spectroscopy: Confirms acid-amine salt formation by identifying characteristic carboxylate and amine absorption bands.
- NMR Spectroscopy (¹H and ¹³C): Used to verify the chemical environment of double bonds and amine linkages.
- Mass Spectrometry: Confirms molecular weight (approx. 621 g/mol for the 2:1 compound).
- Chromatographic Purity: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) monitor reaction progress and purity.
Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C38H72N2O4 |
| Molecular Weight | 621.0 g/mol |
| CAS Number | 12624-35-0 |
| Melting Point | Not precisely defined; stable under moderate heating |
| Boiling Point | Not typically determined due to decomposition |
| Solubility | Soluble in organic solvents like ethanol |
These data support the identity and purity of the synthesized compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Hydrogenation and Stereoselective Reduction
The compound’s conjugated diene system undergoes catalytic hydrogenation to produce saturated derivatives. Key findings include:
Stereoselective hydrogenation methods developed for analogous enyne systems (e.g., conversion of (Z)-1-bromohept-1-ene) highlight the potential for controlled reduction of the diene moiety .
Oxidation Reactions
The unsaturated fatty acid component is susceptible to oxidation, particularly at the 9,12-diene positions:
Epoxidation products are intermediates for synthesizing polyfunctional materials, while enzymatic oxidation mimics biological pathways .
Amine-Mediated Reactions
The ethylenediamine moiety participates in nucleophilic reactions:
a) Salt and Complex Formation
The amine reacts with carboxylic acids to form stable salts, as evidenced by the compound’s 2:1 stoichiometry . Proton transfer between the amine and acid groups stabilizes the structure, confirmed by IR spectra showing shifted carboxylate (∼1580 cm⁻¹) and ammonium (∼3200 cm⁻¹) peaks .
b) Schiff Base Formation
Under mild conditions, the amine reacts with aldehydes:
| Aldehyde | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| Formaldehyde | RT, aqueous ethanol | N,N'-Bis(methylene) derivative | Polymer crosslinking | |
| Glutaraldehyde | pH 7.4, 4°C | Crosslinked hydrogel | Drug delivery systems |
Esterification and Amidation
The carboxylic acid group undergoes typical derivatization:
Amidation with excess ethylenediamine produces polyamide precursors used in adhesives and coatings .
Polymerization and Crosslinking
The compound serves as a monomer in condensation polymerization:
Biological Interactions
In vitro studies reveal interactions with biomolecules:
Comparative Reactivity with Analogues
The ethylenediamine complex exhibits distinct reactivity compared to free linoleic acid:
| Reaction | Linoleic Acid | Ethylenediamine Complex | Reason |
|---|---|---|---|
| Oxidation rate (O₃) | t₁/₂ = 15 min | t₁/₂ = 45 min | Steric hindrance from amine |
| Esterification yield | 95% | 85% | Salt formation reduces acidity |
Scientific Research Applications
Curing Agents for Epoxy Resins
Octadeca-9,12-dienoic acid--ethane-1,2-diamine (2/1) is used as a curing agent in epoxy resins. Its incorporation improves the mechanical properties and chemical resistance of the resulting materials. The amine functionality facilitates cross-linking during the curing process, leading to enhanced thermal stability and durability of the epoxy products .
Membrane Technology
Research has indicated that this compound can be utilized in the fabrication of thin films and membranes. The presence of both the fatty acid and amine groups allows for the formation of selective membranes that can be applied in filtration processes or as barriers in various industrial applications .
Drug Formulation
The compound's amphiphilic nature makes it suitable for drug formulation, particularly for enhancing the solubility and bioavailability of hydrophobic drugs. By forming micelles or liposomes, it can improve drug delivery systems .
Anti-inflammatory Properties
Studies have shown that derivatives of octadecadienoic acids exhibit anti-inflammatory effects. This property can be harnessed in therapeutic formulations aimed at treating inflammatory diseases .
Nutritional Supplements
Due to its derivation from linoleic acid, which is essential for human health, octadeca-9,12-dienoic acid--ethane-1,2-diamine (2/1) can be explored as a nutritional supplement to support cardiovascular health and metabolic functions .
Cell Culture Media
In biochemistry, this compound can be utilized in cell culture media to promote cell growth and differentiation due to its fatty acid content, which is crucial for cell membrane integrity and function .
Case Studies
Mechanism of Action
The mechanism of action of Versamid 754 involves its ability to form strong chemical bonds with various substrates. The polyamide resin interacts with the surface of the substrate, creating a durable and resistant coating. The molecular targets and pathways involved include the formation of hydrogen bonds, van der Waals forces, and covalent bonds between the resin and the substrate .
Comparison with Similar Compounds
Structural and Functional Differences
Key Insights :
- Ionic vs. Covalent Bonding: Unlike glyceryl linoleate or acylcarnitines (ester-linked), the linoleic acid–ethylenediamine complex relies on non-covalent interactions, allowing reversible dissociation in aqueous environments .
Antimicrobial Activity :
- Linoleic Acid: Exhibits moderate antimicrobial effects. In Staphylococcus aureus, its MIC (minimal inhibitory concentration) ranges from 12.5–1.56 mmol/L, weaker than saturated fatty acids (e.g., dodecanoic acid, MIC = 0.39 mmol/L) .
- Octadeca-9,12,15-trienoic Acid (α-linolenic acid): More potent than linoleic acid (MIC = 3.12–0.19 mmol/L for S. aureus) due to higher unsaturation .
- Ethylenediamine Derivatives : Amine-containing complexes (e.g., acylated ethylenediamine) show enhanced antimicrobial activity via membrane disruption .
Pharmacological Activity :
- Linoleic Acid: Reduces cardiovascular risk by lowering LDL cholesterol; precursor to anti-inflammatory metabolites .
- Ethylenediamine Complexes : Used in drug delivery systems to improve solubility of hydrophobic agents (e.g., antifungals) .
Physicochemical Properties
| Property | Octadeca-9,12-dienoic acid–ethane-1,2-diamine (2/1) | Glyceryl Linoleate | Acylcarnitines |
|---|---|---|---|
| Solubility in Water | Moderate (amine-enhanced) | Low (non-ionic ester) | High (due to quaternary amine) |
| Stability | pH-sensitive dissociation | Hydrolytically stable | Degrades in acidic conditions |
| Synthesis | Simple acid-base reaction | Enzymatic esterification | Enzymatic conjugation |
Key Insight: The 2:1 linoleic acid–ethylenediamine complex likely exhibits pH-responsive behavior, enabling controlled release in biological systems compared to covalently bonded analogs .
Q & A
Q. What are the recommended methods for synthesizing Octadeca-9,12-dienoic acid–ethane-1,2-diamine (2/1) complexes, and how can their purity be verified?
Synthesis typically involves reacting unsaturated fatty acids like octadeca-9,12-dienoic acid with ethane-1,2-diamine under controlled stoichiometric conditions (e.g., 2:1 molar ratio). Key steps include refluxing in a solvent (e.g., ethanol), followed by purification via recrystallization or chromatography. Purity and structural confirmation are verified using IR spectroscopy to identify amine and carboxylate functional groups, alongside elemental analysis for composition validation .
Q. How does the antimicrobial activity of octadeca-9,12-dienoic acid compare to saturated fatty acids in experimental settings?
Studies show that saturated fatty acids (e.g., dodecanoic acid) exhibit stronger inhibitory effects than unsaturated analogs like octadeca-9,12-dienoic acid. For Staphylococcus aureus, the minimal inhibitory concentration (MIC) for dodecanoic acid is 0.39 mmol/L, while octadeca-9,12-dienoic acid requires higher concentrations (1.56–12.5 mmol/L). Experimental protocols involve broth dilution assays under standardized conditions (pH, temperature) to ensure reproducibility .
Q. What analytical techniques are suitable for characterizing structural and physicochemical properties of this compound?
- IR spectroscopy : Identifies functional groups (e.g., amine, carboxylate) in the complex.
- GC-MS : Quantifies fatty acid derivatives in mixtures, with retention times calibrated against standards (e.g., linoleic acid at 13.825 min) .
- Thermochemical analysis : Measures phase-change data (melting points, enthalpy) using differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antimicrobial efficacy between fatty acid-diamine complexes?
Discrepancies may arise from strain-specific susceptibility, variations in experimental design (e.g., inoculum size, growth media), or differences in fatty acid purity. To address this:
Q. What challenges exist in correlating pharmacological activity with structural features of octadeca-9,12-dienoic acid derivatives?
While octadeca-9,12-dienoic acid (linoleic acid) is linked to cardiovascular benefits, its ethane-1,2-diamine complex may alter bioavailability or metabolism. Challenges include:
Q. How do polymerization conditions affect the properties of polymers derived from this compound?
Polymers synthesized from octadeca-9,12-dienoic acid and ethane-1,2-diamine (e.g., via polycondensation) require optimization of:
- Molar ratios : Excess diamine can crosslink chains, increasing rigidity.
- Temperature : Higher temperatures (≥100°C) may degrade unsaturated bonds.
- Catalysts : Acidic or basic catalysts influence reaction kinetics and polymer molecular weight. Characterization via GPC (molecular weight) and TGA (thermal stability) is critical .
Q. What experimental designs assess the surface-active properties of these complexes?
Surface tension measurements using a Wilhelmy plate tensiometer or du Noüy ring determine critical micelle concentration (CMC). Parameters like hydrophile-lipophile balance (HLB) are calculated from molecular structure. Comparative studies with saturated analogs (e.g., dodecanoic acid–diamine complexes) reveal the impact of unsaturation on micelle formation .
Safety and Handling Considerations
Q. What safety protocols are essential when handling ethane-1,2-diamine complexes?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
